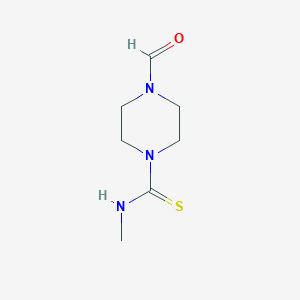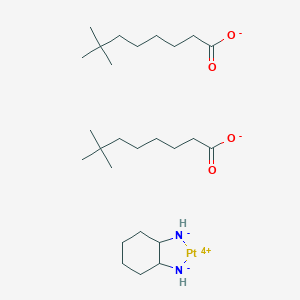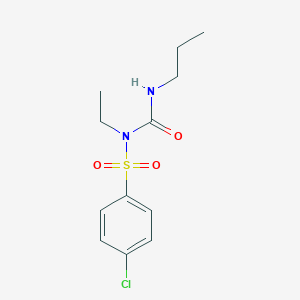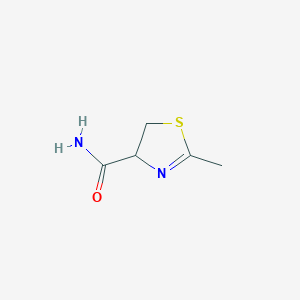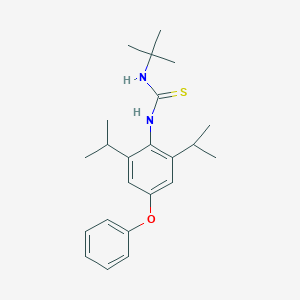
Diafenthiuron
Übersicht
Beschreibung
Diafenthiuron is a thiourea compound recognized for its novel mode of action as it inhibits mitochondrial functioning in insect pests, making it an effective insecticide and acaricide. It is transformed into active pesticidal derivatives upon exposure to environmental conditions such as sunlight, primarily undergoing photodegradation in water to form products like carbodiimide and urea derivatives. These products are crucial for its pesticidal activity, particularly the carbodiimide derivative, which has been identified as a potent inhibitor of mitochondrial respiration (Keum et al., 2002); (Ruder et al., 1991).
Synthesis Analysis
The synthesis of Diafenthiuron involves bioinspired catalysis, notably using a Cu(I)/N-methylimidazole catalyst system for the synthesis of its diaryl ether component. This method showcases high selectivity and quantitative yield, highlighting the efficiency of the synthesis process for creating diafenthiuron and its analogs (Schareina et al., 2008).
Molecular Structure Analysis
Diafenthiuron's efficacy as a pesticide is intricately linked to its molecular structure, which allows for its conversion into active metabolites. The molecular mechanism underlying diafenthiuron's action involves its rapid abiotic desulfuration to a pesticidal carbodiimide product in the presence of sunlight and singlet oxygen. This product is the toxic agent mediating in vivo action, inhibiting mitochondrial respiration selectively (Ruder et al., 1991).
Chemical Reactions and Properties
Diafenthiuron undergoes photodegradation to form carbodiimide and urea derivatives, which play a significant role in its pesticidal activity. The carbodiimide derivative, in particular, is a vital product that mediates diafenthiuron's toxic effects by inhibiting mitochondrial ATPase activity. This process involves covalent binding to mitochondrial proteins, demonstrating the compound's mode of action at the molecular level (Petroske & Casida, 1995); (Ruder & Kayser, 1992).
Physical Properties Analysis
The physical properties of diafenthiuron, including its stability and behavior under different environmental conditions, are crucial for its application as a pesticide. Its photodegradation in various aqueous solutions and pure hexane highlights the environmental pathways through which diafenthiuron and its metabolites degrade, following first-order kinetics (Keum et al., 2002).
Chemical Properties Analysis
Diafenthiuron's chemical properties, particularly its transformation into active metabolites upon environmental exposure, define its mode of action as a pesticide. The generation of carbodiimide from diafenthiuron involves enzymatic processes, including the role of cytochrome P450, which contributes to its selectivity and efficacy against pest organisms while minimizing effects on non-target species (Kayser & Eilinger, 2001).
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Agriculture
- Application : Diafenthiuron is primarily used in agriculture as an insecticide and acaricide . It’s effective against phytophagous mites and other sucking pests .
- Method of Application : It is commonly applied as a foliar spray to crops such as cotton, fruits, vegetables, and ornamental plants .
- Results : Diafenthiuron has shown high efficacy against many important agricultural pests, including mites, aphids, thrips, and whiteflies .
-
Scientific Field: Environmental Science
-
Scientific Field: Biochemistry
- Application : Diafenthiuron has a novel mode of action as it inhibits mitochondrial functioning in insect pests .
- Results : Diafenthiuron is transformed into a highly reactive metabolite, Diafenthiuron carbodiimide, which covalently and irreversibly binds to microsomal glucose-6-phosphate translocase, a part of the adenosine triphosphatase (ATPase) complex .
-
Scientific Field: Toxicology
- Application : Diafenthiuron has been studied for its toxic effects on non-target organisms .
- Method of Application : In the study, a sub-lethal dose of Diafenthiuron was applied under short and long term experimental conditions .
- Results : The study found that Diafenthiuron can adversely affect the hematological, serum and elemental concentrations of a non-target organism like Labeo rohita .
-
Scientific Field: Entomology
- Application : Diafenthiuron has been shown to be effective against major insect pests of potato .
- Method of Application : In the study, different insecticides including diafenthiuron were applied to potato crops .
- Results : The results showed that diafenthiuron was effective in suppressing the insect pests of potato and resulted in higher tuber yield and economic returns .
-
Scientific Field: Horticulture
- Application : Diafenthiuron is used in the control of pests in fruit trees .
- Method of Application : It is applied to the trees to control pests such as aphids and whiteflies .
- Results : The application of diafenthiuron has been found to be effective in controlling these pests, leading to healthier fruit trees .
-
Scientific Field: Entomology
- Application : Diafenthiuron has been shown to be effective against major insect pests of cotton, including cotton bollworm and cotton jassid .
- Method of Application : It is applied to the cotton crops to control these pests .
- Results : The application of diafenthiuron has been found to be effective in controlling these pests, leading to healthier cotton crops .
-
Scientific Field: Horticulture
- Application : Diafenthiuron is used in the control of pests in citrus fruits and grapes. It has been shown to control citrus rust mites, aphids, grape leafhoppers, and mites .
- Method of Application : It is applied to the trees and grapevines to control these pests .
- Results : The application of diafenthiuron has been found to be effective in controlling these pests, leading to healthier fruit trees and grapevines .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-tert-butyl-3-[4-phenoxy-2,6-di(propan-2-yl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2OS/c1-15(2)19-13-18(26-17-11-9-8-10-12-17)14-20(16(3)4)21(19)24-22(27)25-23(5,6)7/h8-16H,1-7H3,(H2,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWBFOBYOAGEEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1NC(=S)NC(C)(C)C)C(C)C)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041845 | |
| Record name | Diafenthiuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diafenthiuron | |
CAS RN |
80060-09-9 | |
| Record name | Diafenthiuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80060-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diafenthiuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080060099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diafenthiuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiourea, N'-[2,6-bis(1-methylethyl)-4-phenoxyphenyl]-N-(1,1-dimethylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIAFENTHIURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22W5MDB01G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



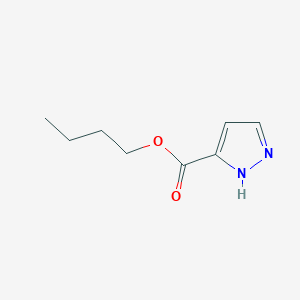
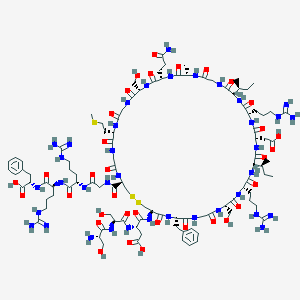
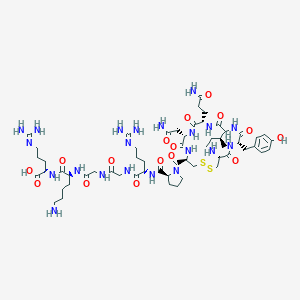
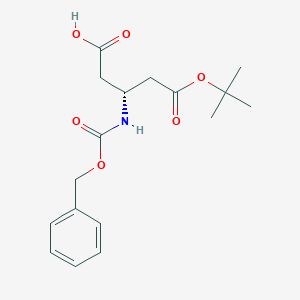
![3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B39122.png)
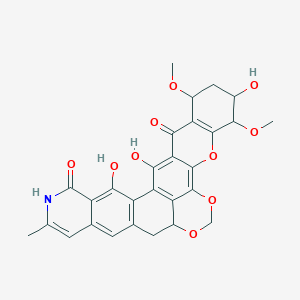
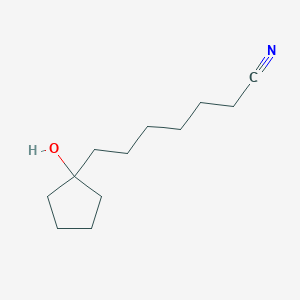
![7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B39128.png)
![N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide](/img/structure/B39129.png)
